molecular formula C10H22N2O2 B11897968 (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate

(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate

Cat. No.: B11897968
M. Wt: 202.29 g/mol
InChI Key: VJRACYXJGFHJHI-MRVPVSSYSA-N
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Description

®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The compound’s structure includes a tert-butyl group, an ethylamino group, and a carbamate moiety, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of ®-1-(ethylamino)propan-2-ol with tert-butyl chloroformate in the presence of a base such as sodium hydride or sodium bicarbonate.

    Purification: The intermediate is then purified using standard techniques such as recrystallization or chromatography to obtain the final product with high purity.

Industrial Production Methods

In industrial settings, the production of ®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, water radical cations.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Tetrahydrofuran, ethyl acetate.

    Conditions: Reactions are typically carried out at controlled temperatures (0-20°C) and under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various oxides, amines, and substituted carbamates, depending on the specific reagents and conditions used.

Scientific Research Applications

®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the ethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl (1-(methylamino)propan-2-yl)carbamate
  • ®-tert-Butyl (1-(isopropylamino)propan-2-yl)carbamate
  • ®-tert-Butyl (1-(butylamino)propan-2-yl)carbamate

Uniqueness

®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate is unique due to its specific chiral configuration and the presence of an ethylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and selectivity in various chemical reactions, making it valuable in targeted synthesis and research applications .

Properties

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate

InChI

InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)/t8-/m1/s1

InChI Key

VJRACYXJGFHJHI-MRVPVSSYSA-N

Isomeric SMILES

CCNC[C@@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CCNCC(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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